molecular formula C18H20N2O2S2 B2760843 2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 896353-51-8

2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B2760843
CAS RN: 896353-51-8
M. Wt: 360.49
InChI Key: VHRLWYCOJIGNCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at one position. It is considered to be a structural alert with formula C4H4S .


Chemical Reactions Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

The chemical compound has been explored in the synthesis of heterocyclic compounds and their biological activities. For instance, studies have shown that derivatives of tetrahydrobenzo[b]thiophene can be synthesized to yield various heterocyclic compounds like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These compounds have significant biological activities, including cytostatic, antitubercular, anti-inflammatory, and antimicrobial properties (Mohareb et al., 2004), (Chiriapkin et al., 2021).

Adenosine A1 Receptor Allosteric Enhancers

The compound's derivatives have been evaluated as adenosine A1 receptor (A1AR) allosteric enhancers. Certain derivatives exhibit potent and efficacious enhancement compared to known enhancers, demonstrating their potential in developing therapeutic agents (Nikolakopoulos et al., 2006).

Synthesis and Characterization of Schiff Base Derivatives

The synthesis and characterization of Schiff base derivatives of thiophene-2-carboxamide have been explored for their potential as cholinesterase inhibitors and antioxidants. This research indicates the versatility of the compound in generating derivatives with significant biological activities, highlighting its potential in medicinal chemistry (Kausar et al., 2021).

Antimicrobial and Antifungal Activities

Several studies have synthesized and evaluated derivatives of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide for antimicrobial and antifungal activities. These studies highlight the compound's utility in developing new antibacterial and antifungal agents, contributing to the field of pharmaceutical science (Amr et al., 2010).

Novel Syntheses and Analysis Techniques

The compound has also been a focus in the development of novel synthetic routes and analytical techniques, emphasizing its significance in pharmaceutical research and development. This includes optimizing synthesis conditions and developing high-performance liquid chromatography (HPLC) analysis methods for pharmacologically active derivatives (Chiriapkin et al., 2021).

Mechanism of Action

While specific information on the mechanism of action for “2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is not available, thiophene derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry . The synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of ongoing interest .

properties

IUPAC Name

2-[(4-methylsulfanylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c1-23-12-9-7-11(8-10-12)17(22)20-18-15(16(19)21)13-5-3-2-4-6-14(13)24-18/h7-10H,2-6H2,1H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRLWYCOJIGNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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